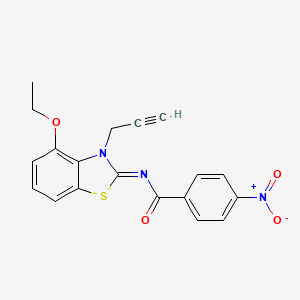

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The synthesis of benzothiazole derivatives, including those similar to N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, has shown promising antibacterial activity against Pseudomonas aeruginosa. These compounds are synthesized through a series of reactions involving chloro-aniline and thiocyanate under controlled conditions, followed by condensation with nitrobenzoyl chloride. The antibacterial activity of these derivatives was measured using the diffusion technique, showing potent efficacy at concentrations of 50µg/ml and 100µg/ml compared to standard treatments (Gupta, 2018).

Anticonvulsant Properties

Research into Cinitapride-related derivatives, which are structurally related to benzothiazoles, has explored their use as prokinetic agents with potential anticonvulsant properties. These studies involved the synthesis of benzimidazole derivatives from corresponding diamines and carboxylic acids, aiming to evaluate their anti-ulcerative and possibly anticonvulsant activities. While the focus was primarily on gastrointestinal motility and anti-ulcerative effects, the structural similarities to benzothiazole derivatives suggest potential broader pharmacological applications, including anticonvulsant effects (Srinivasulu et al., 2005).

Anticancer Activity

Thiazolides, including compounds structurally related to benzothiazoles, have been studied for their anticancer activities, particularly in inducing apoptosis in colorectal tumor cells. The research indicates that these compounds can interact with detoxification enzymes in tumor cells, such as glutathione S-transferase, to induce cell death. This highlights the potential of benzothiazole derivatives in cancer therapy, especially in targeting colon carcinoma cells through mechanisms involving caspase activation and enzyme interaction (Brockmann et al., 2014).

Optical and Electronic Properties

Studies on benzothiazole derivatives have also extended to their optical, thermal, and biological properties, exploring their potential in materials science, particularly in the field of liquid crystals and non-linear optics. The synthesis and characterization of such compounds demonstrate their utility in developing materials with specific optical properties and thermal stability, which could be useful in various technological applications, from display technologies to optical communication systems. The detailed analysis of their structure-function relationships helps in understanding how substitutions on the benzothiazole ring influence these properties, opening avenues for the design of new materials with tailored characteristics (Prabukanthan et al., 2020).

Properties

IUPAC Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-3-12-21-17-15(26-4-2)6-5-7-16(17)27-19(21)20-18(23)13-8-10-14(11-9-13)22(24)25/h1,5-11H,4,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKGXFAPMHGNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)